

ZAPA Sulfate (CAS 92138-10-8): A Technical Guide for Researchers

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An In-depth Review of (Z)-3-(Amidinothio)propenoic Acid Sulfate, a Selective GABA-A Receptor Agonist

Abstract

ZAPA sulfate (CAS 92138-10-8), chemically known as (Z)-3-(Amidinothio) propenoic acid sulfate, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, mechanism of action, and experimental applications. Particular emphasis is placed on its interaction with GABA-A receptors, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

ZAPA sulfate is the sulfate salt of (Z)-3-(Amidinothio)propenoic acid. Its chemical and physical properties are summarized in the table below.



| Property | Value | |
|-------------------|--|--|
| CAS Number | 92138-10-8 | |
| Molecular Formula | C4H6N2O2S·H2SO4 | |
| Molecular Weight | 244.24 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C for long-term stability | |

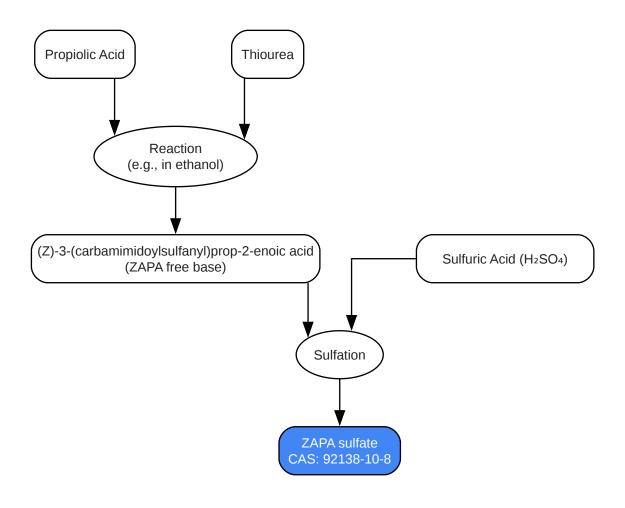
Synthesis

The synthesis of ZAPA, or (Z)-3-((aminoiminomethyl)thio)-2-propenoic acid, can be achieved through the reaction of a suitable propiolic acid derivative with thiourea. A general synthetic approach is outlined below. While a specific detailed protocol for the sulfation step to form **ZAPA sulfate** is not readily available in the public domain, it would typically involve reacting the free base with sulfuric acid in an appropriate solvent.

A plausible synthesis route for the parent compound, (Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid, involves the condensation of propiolic acid with thiourea.

Disclaimer: The following is a generalized synthetic scheme and may require optimization.





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Caption: Generalized synthesis scheme for **ZAPA sulfate**.

Mechanism of Action: GABA-A Receptor Agonism

ZAPA sulfate exerts its biological effects primarily through its action as a selective agonist at GABA-A receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Upon binding of an agonist like GABA or **ZAPA sulfate**, the GABA-A receptor undergoes a conformational change that opens its integral chloride (Cl⁻) channel. The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This results in an overall inhibitory effect on neuronal excitability.

Caption: Signaling pathway of **ZAPA sulfate** at the GABA-A receptor.



Quantitative Data

Limited quantitative data for **ZAPA sulfate** is available in peer-reviewed literature. The following table summarizes a key finding. Further research is required to determine its binding affinity (Ki) and efficacy at various human GABA-A receptor subtypes.

| Parameter | Organism/Tissue | Value | Reference |
|-----------|---------------------|---------|-----------|
| EC50 | Ascaris suum muscle | 10.3 μΜ | |

EC₅₀ (Half-maximal effective concentration) for inducing membrane hyperpolarization.

Experimental Protocols

The following are generalized protocols for investigating the effects of **ZAPA sulfate** on GABA-A receptors. These should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of **ZAPA sulfate** for GABA-A receptors.

Materials:

- Synaptic membrane preparation from a suitable tissue source (e.g., rat brain cortex).
- Radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine).
- ZAPA sulfate solutions of varying concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail and counter.

Procedure:

- Prepare synaptic membranes and resuspend in assay buffer.
- In a series of tubes, add a fixed concentration of the radioligand.

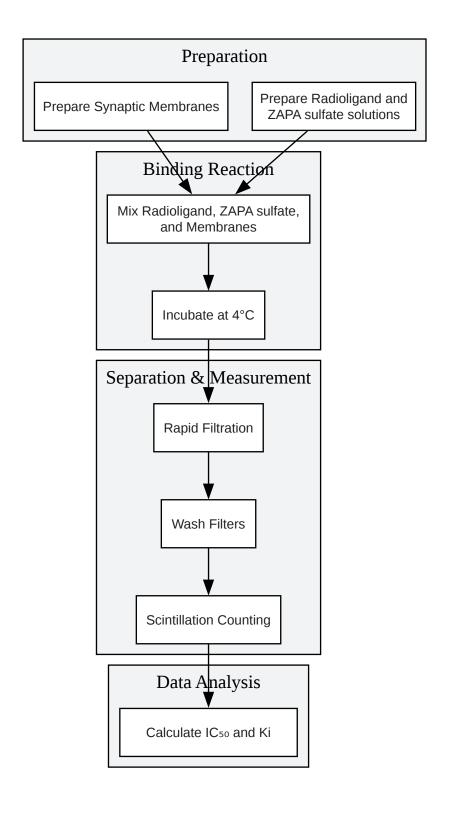






- Add increasing concentrations of ZAPA sulfate (the competitor).
- Initiate the binding reaction by adding the membrane preparation.
- Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- · Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data to determine the IC₅₀ (concentration of **ZAPA sulfate** that inhibits 50% of specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).





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Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology



This protocol is used to measure the functional effects of **ZAPA sulfate** on GABA-A receptor-mediated currents in neurons or cell lines expressing GABA-A receptors.

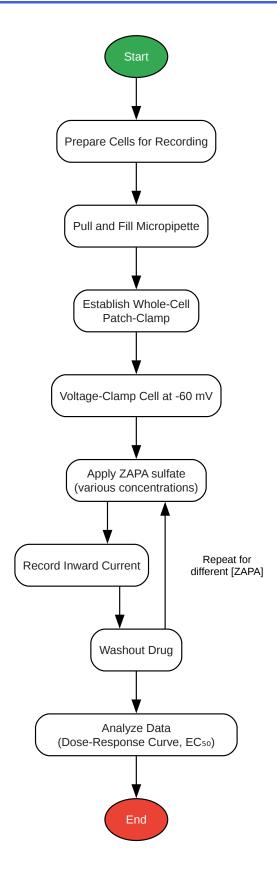
Materials:

- Cultured neurons or a suitable cell line (e.g., HEK293 cells) expressing GABA-A receptors.
- External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
- Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg; pH 7.2).
- ZAPA sulfate stock solution.
- Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

- Prepare cells for recording on the stage of an inverted microscope.
- Pull glass micropipettes and fill with internal solution.
- Establish a whole-cell patch-clamp recording configuration on a target cell.
- Voltage-clamp the cell at a holding potential of -60 mV.
- Apply **ZAPA sulfate** at various concentrations to the cell using a perfusion system.
- Record the resulting inward chloride currents.
- Wash out the drug and allow the cell to recover.
- Construct a dose-response curve by plotting the current amplitude against the **ZAPA sulfate** concentration to determine the EC₅₀.





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Caption: Workflow for whole-cell patch-clamp electrophysiology.



Conclusion

ZAPA sulfate is a valuable pharmacological tool for studying the function of GABA-A receptors. Its selectivity as an agonist makes it particularly useful for elucidating the role of these receptors in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a foundation for researchers to incorporate **ZAPA sulfate** into their studies of GABA-ergic neurotransmission. Further characterization of its effects on specific GABA-A receptor subtypes will be crucial for advancing our understanding of its therapeutic potential.

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